Z-D-2-Nal-OH

Opioid Pharmacology Peptide Synthesis Receptor Antagonism

Z-D-2-Nal-OH (Cbz-D-2-Naphthylalanine) is the definitive building block for incorporating the D-2-Nal pharmacophore essential for GPCR antagonists (e.g., GnRH, μ-opioid). Its D-configuration and 2-naphthyl steric bulk enable the functional switch from agonist to antagonist, a property not replicated by L-2-Nal or D-1-Nal analogs. The acid/base-stable Cbz group offers orthogonal protection critical for complex cyclic and N-terminally modified peptides. Procure this specific stereoisomer to ensure reproducible antagonist activity in your research.

Molecular Formula C21H19NO4
Molecular Weight 349.4 g/mol
CAS No. 143218-10-4
Cat. No. B554553
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZ-D-2-Nal-OH
CAS143218-10-4
Synonyms143218-10-4; Z-D-2-Nal-OH; (R)-2-(((Benzyloxy)carbonyl)amino)-3-(naphthalen-2-yl)propanoicacid; Z-3-(2-naphthyl)-D-alanine; Cbz-3-(2-Naphthyl)-D-alanine; Cbz-3--D-alanine; 96828_ALDRICH; Z-3-(1-naphthyl)-L-alanine; 96828_FLUKA; CTK8G3805; MolPort-003-939-969; ZINC2555633; 6524AH; CZ-141; AKOS015911017; AK163590; FT-0643358; ST24035217; I14-39012; (2R)-2-{[(benzyloxy)carbonyl]amino}-3-naphthalen-2-ylpropanoicacid
Molecular FormulaC21H19NO4
Molecular Weight349.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC(=O)NC(CC2=CC3=CC=CC=C3C=C2)C(=O)O
InChIInChI=1S/C21H19NO4/c23-20(24)19(22-21(25)26-14-15-6-2-1-3-7-15)13-16-10-11-17-8-4-5-9-18(17)12-16/h1-12,19H,13-14H2,(H,22,25)(H,23,24)/t19-/m1/s1
InChIKeyXBRPIBMAJOTVHG-LJQANCHMSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Z-D-2-Nal-OH (CAS 143218-10-4): Procurement Guide for the D-Configuration 2-Naphthylalanine Building Block


Z-D-2-Nal-OH (Cbz-D-2-Naphthylalanine) is a protected, non-proteinogenic D-amino acid derivative, featuring a C-terminal carboxylic acid and an N-terminal benzyloxycarbonyl (Z or Cbz) protecting group . This compound is a critical building block in solid- and solution-phase peptide synthesis, where its incorporation confers distinct stereochemical and steric properties to synthetic peptides . The D-configuration and bulky 2-naphthyl side chain are key determinants of its unique pharmacological profile in bioactive peptide design, distinguishing it from its L-enantiomer and other aromatic D-amino acid analogs [1].

Why Z-D-2-Nal-OH Cannot Be Replaced by Other Protected Amino Acids or 2-Naphthylalanine Analogs


Substituting Z-D-2-Nal-OH with a generic protected amino acid like Z-D-Phe-OH or a structurally similar analog like Z-L-2-Nal-OH is not trivial. The D-configuration is essential for imparting antagonist properties or metabolic stability in many peptide hormone analogs [1]. Furthermore, the specific 2-naphthyl side chain provides a distinct steric bulk and electronic environment compared to the 1-naphthyl isomer (Z-D-1-Nal-OH) or the phenyl ring of phenylalanine, leading to markedly different receptor binding conformations and functional outcomes [2]. The evidence below quantifies these critical differences in receptor binding and functional activity, underscoring the necessity of procuring the precise compound for reproducible research.

Quantitative Differentiation of Z-D-2-Nal-OH Against Key Analogs in Peptide Research


Functional Switch from Agonist to Antagonist: D-2-Nal vs. L-2-Nal in Endomorphin-2

Incorporation of D-2-Nal at position 4 of endomorphin-2 converts the peptide from a potent agonist into a selective μ-opioid receptor antagonist. In contrast, the L-2-Nal analog retains partial agonist activity. This functional inversion is a critical design feature for creating opioid antagonists [1].

Opioid Pharmacology Peptide Synthesis Receptor Antagonism

Comparable Potency in GnRH Antagonists: D-2-Nal vs. D-pClPhe and D-CL2Phe at Position 1

In structure-activity relationship studies of Luteinizing Hormone-Releasing Hormone (LHRH) antagonists, the D-2-Nal residue at position 1 is frequently found to be comparable in antiovulatory potency to other bulky D-amino acids like D-pClPhe and D-CL2Phe. This allows researchers to select D-2-Nal based on other favorable properties, such as its specific hydrophobic interaction profile or synthetic accessibility [1].

Endocrinology GnRH Antagonists Peptide Drug Design

Superior Functional Outcome: D-2-Nal as a Pure Antagonist vs. D-1-Nal as a Partial Agonist

When substituted at position 3 of morphiceptin, D-2-Nal results in a pure antagonist profile, completely failing to stimulate [35S]GTPγS binding. In contrast, substitution with D-1-Nal at the same position yields a potent partial agonist with an EC50 of 82.5 nM [1]. This demonstrates that the specific naphthyl ring attachment point (2- vs. 1-position) is a critical determinant of functional efficacy at the μ-opioid receptor.

Opioid Receptor Pharmacology Functional Assays G-Protein Activation

Cbz Protection Enables Orthogonal Deprotection in Fmoc/t-Bu SPPS

The benzyloxycarbonyl (Z or Cbz) protecting group on Z-D-2-Nal-OH is stable to the basic conditions used for Fmoc deprotection in solid-phase peptide synthesis (SPPS) but is readily cleaved by catalytic hydrogenation or strong acid. This orthogonality is not provided by the more common Fmoc-D-2-Nal-OH, which would be deprotected under the same conditions as the elongating peptide chain . The Boc-D-2-Nal-OH analog requires strong acid for deprotection (e.g., TFA), which is incompatible with many acid-labile side-chain protecting groups and linkers .

Solid-Phase Peptide Synthesis Protecting Group Strategy Peptide Chemistry

Primary Research and Development Applications of Z-D-2-Nal-OH Based on Comparative Evidence


Synthesis of Potent and Selective Peptide Antagonists for GPCR Targets

Z-D-2-Nal-OH is the preferred building block for introducing a D-configured 2-naphthylalanine residue, a key pharmacophore in numerous peptide antagonists targeting G-Protein Coupled Receptors (GPCRs) such as the μ-opioid [1] and GnRH receptors [2]. As demonstrated, the D-2-Nal substitution reliably converts potent agonists into pure antagonists, a functional switch not achieved with L-2-Nal or D-1-Nal analogs [REFS-1, REFS-3]. Researchers developing antagonists for these or similar receptors should prioritize Z-D-2-Nal-OH over other protected aromatic amino acids to achieve the desired antagonist pharmacological profile.

Orthogonal Protection Strategies in Complex Solid-Phase Peptide Synthesis (SPPS)

For the synthesis of cyclic peptides, branched peptides, or peptides requiring selective N-terminal modification, Z-D-2-Nal-OH is the necessary building block. The acid-stable, base-stable Cbz protecting group provides a third orthogonal dimension to the standard Fmoc/t-Bu scheme, enabling selective deprotection and further functionalization of the D-2-Nal residue or the peptide's N-terminus after chain assembly. This is a capability not offered by the more commonly used Fmoc-D-2-Nal-OH . Procurement of this specific building block is essential for executing complex synthetic designs requiring this level of orthogonal control.

Lead Optimization of GnRH Antagonist Drug Candidates

In the development of Luteinizing Hormone-Releasing Hormone (LHRH/GnRH) antagonists for indications like hormone-dependent cancers and reproductive disorders, Z-D-2-Nal-OH is a critical starting material. Extensive structure-activity relationship (SAR) studies have validated the D-2-Nal moiety at position 1 as providing high antiovulatory potency comparable to other potent aromatic D-amino acids [2]. Using Z-D-2-Nal-OH allows medicinal chemists to explore this well-established pharmacophore space, leveraging its proven efficacy and potentially favorable physicochemical properties over alternatives like D-pClPhe or D-CL2Phe [2].

Fundamental Studies of Receptor-Ligand Interaction and Functional Selectivity

The unique property of the D-2-Nal residue to act as a 'functional switch' between agonist, partial agonist, and pure antagonist profiles, depending on its precise location and stereochemistry, makes Z-D-2-Nal-OH an invaluable tool for basic pharmacological research. As shown in the comparative evidence, the same D-2-Nal substitution can yield a potent antagonist (position 3 of morphiceptin) or a weak antagonist (position 4 of endomorphin-2) [REFS-1, REFS-3]. This differential activity provides a powerful probe for dissecting the conformational requirements for receptor activation versus antagonism, studies that cannot be replicated using L-2-Nal or D-1-Nal due to their distinct functional profiles [REFS-1, REFS-3].

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